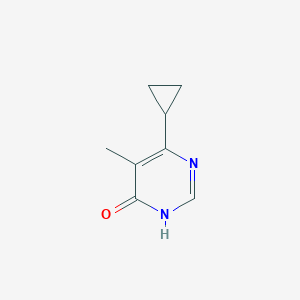

6-Cyclopropyl-5-methylpyrimidin-4(1H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

21741-39-9 |

|---|---|

Molecular Formula |

C8H10N2O |

Molecular Weight |

150.18 g/mol |

IUPAC Name |

4-cyclopropyl-5-methyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C8H10N2O/c1-5-7(6-2-3-6)9-4-10-8(5)11/h4,6H,2-3H2,1H3,(H,9,10,11) |

InChI Key |

OZGRATZTUWTAJK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=CNC1=O)C2CC2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 6 Cyclopropyl 5 Methylpyrimidin 4 1h One and Its Derivatives

Retrosynthetic Analysis of the Pyrimidinone Core with Cyclopropyl (B3062369) and Methyl Substituents

Retrosynthetic analysis is a problem-solving technique for designing a synthesis plan by deconstructing the target molecule into simpler, commercially available starting materials. lakotalakes.comadvancechemjournal.com For 6-cyclopropyl-5-methylpyrimidin-4(1H)-one, the primary disconnection points are within the pyrimidinone ring itself, which is a six-membered heterocycle.

A common and effective retrosynthetic strategy for pyrimidines involves disconnection to a 1,3-dicarbonyl compound and a urea (B33335) or amidine derivative. lakotalakes.comadvancechemjournal.com In this case, the target molecule can be retrosynthetically disconnected across the N1-C2 and N3-C4 bonds, leading to urea and a β-ketoester. This approach simplifies the complex heterocyclic structure into more readily accessible precursors.

The key starting materials identified through this analysis would be:

A β-ketoester containing the cyclopropyl and methyl groups: Specifically, ethyl 2-methyl-3-cyclopropyl-3-oxopropanoate.

Urea or a related synthon: Urea is the simplest and most common reagent for providing the N1-C2-N3 fragment of the pyrimidinone ring.

This retrosynthetic pathway is advantageous as it utilizes fundamental and well-established condensation reactions for the formation of the pyrimidinone core.

Direct Synthesis Approaches to this compound

Direct synthesis approaches aim to construct the target molecule in a minimal number of steps, often through convergent strategies that build complexity rapidly.

One-pot syntheses are highly efficient as they involve multiple reaction steps in a single reaction vessel, avoiding the need for isolation and purification of intermediates. A plausible one-pot synthesis for this compound could be adapted from known methods for synthesizing 6-substituted pyrimidin-4-ols. researchgate.net

This could involve the reaction of a suitable β-ketoester, such as ethyl 2-methyl-3-cyclopropyl-3-oxopropanoate, with formamide (B127407) and a source of ammonia (B1221849), like ammonium (B1175870) acetate, at an elevated temperature. researchgate.net The in-situ generated amino intermediate from the β-ketoester and ammonia would then react with formamide to form the pyrimidinone ring.

Table 1: Proposed One-Pot Synthesis Reactants

| Reactant | Role |

| Ethyl 2-methyl-3-cyclopropyl-3-oxopropanoate | Provides the C4-C5-C6 carbon backbone |

| Formamide | Source of the N3-C4 atoms of the ring |

| Ammonium Acetate | In-situ source of ammonia for N1 |

This one-pot approach offers the benefits of operational simplicity and reduced waste from intermediate workups.

Multi-component reactions (MCRs) are processes where three or more reactants combine in a single reaction to form a product that contains portions of all the reactants. nih.govcaltech.edu The Biginelli reaction is a classic example of an MCR used for the synthesis of dihydropyrimidinones, which can be subsequently oxidized to pyrimidinones (B12756618). orientjchem.org

A potential multi-component pathway for this compound could involve the condensation of:

Cyclopropanecarboxaldehyde (providing the C6-cyclopropyl group)

Ethyl 2-methylacetoacetate (B1246266) (providing the C4-oxo, C5-methyl, and part of the ring)

Urea (providing the N1-C2-N3 fragment)

This reaction would likely proceed under acidic catalysis to yield a dihydropyrimidinone intermediate, which would then require an oxidation step to afford the final aromatic pyrimidinone.

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com For the synthesis of this compound, several green chemistry principles can be applied.

Solvent-free reactions or the use of environmentally benign solvents like water or ethanol (B145695) can significantly reduce the environmental impact. orientjchem.org For instance, a one-pot synthesis could potentially be carried out under solvent-free conditions by heating the reactants together. nih.gov Microwave-assisted synthesis is another green technique that can accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times. mdpi.com The use of recyclable catalysts, if required for the condensation reaction, would also align with green chemistry principles.

Table 2: Potential Green Chemistry Approaches

| Green Methodology | Application in Synthesis |

| Solvent-free conditions | Heating a mixture of the β-ketoester and urea derivatives directly. nih.gov |

| Microwave irradiation | Accelerating the condensation reaction to reduce reaction time and energy consumption. mdpi.com |

| Use of benign solvents | Employing water or ethanol as the reaction medium instead of hazardous organic solvents. orientjchem.org |

Synthesis of Novel Derivatives of this compound

The synthesis of novel derivatives allows for the exploration of the chemical space around a core scaffold to modulate its properties.

The pyrimidinone ring can undergo various substitution reactions to introduce new functional groups. The reactivity of the ring is influenced by the existing substituents. The electron-donating nature of the alkyl groups (cyclopropyl and methyl) and the tautomeric nature of the pyrimidinone ring will direct substitution.

Halogenation, particularly at the C2 position if it is unsubstituted, or potentially at other activated positions on the ring, can be a key step. The introduction of a halogen, such as chlorine or bromine, provides a handle for further functionalization through cross-coupling reactions like Suzuki or Buchwald-Hartwig aminations.

Alkylation or acylation at the N1 or N3 positions is also a common derivatization strategy for pyrimidinones. The choice of base and electrophile can control the site of substitution. These reactions can introduce a wide variety of functional groups, leading to a library of novel derivatives.

Table 3: Potential Substitution Reactions for Derivatization

| Reaction Type | Reagents and Conditions | Potential Outcome |

| Halogenation | N-halosuccinimide (NCS, NBS) in a suitable solvent | Introduction of a halogen atom onto the pyrimidinone ring. |

| N-Alkylation | Alkyl halide and a base (e.g., K₂CO₃, NaH) in a polar aprotic solvent. | Addition of an alkyl group at the N1 or N3 position. |

| N-Acylation | Acyl chloride or anhydride (B1165640) with a base. | Introduction of an acyl group at the N1 or N3 position. |

| Cross-coupling | Palladium catalyst, base, and a boronic acid or amine. | Formation of new C-C or C-N bonds at a halogenated position. |

Modifications of the Cyclopropyl Group

The cyclopropyl group is a valuable substituent in medicinal chemistry, often introduced to enhance metabolic stability, potency, or conformational rigidity. hyphadiscovery.comdigitellinc.com While frequently retained as a stable feature, its modification can be a key strategy for developing new derivatives. The high strain of the three-membered ring makes it susceptible to ring-opening reactions under certain conditions, providing a pathway to novel structures. beilstein-journals.orgnih.govburnschemistry.com

Oxidative Radical Ring-Opening: One potential strategy for modifying the cyclopropyl moiety involves oxidative radical ring-opening. beilstein-journals.orgnih.gov This process typically begins with the formation of a cyclopropyl-substituted carbon radical, which then undergoes ring cleavage to generate a more stable alkyl radical. beilstein-journals.org This intermediate can then participate in further reactions, such as intramolecular cyclization. beilstein-journals.orgnih.gov

For instance, reactions mediated by metal oxidants like Manganese(III) or Silver(II) can initiate the ring-opening of cyclopropanols. nih.gov Similarly, visible-light photoredox catalysis has been employed for the oxidative ring-opening and cyclization of cyclopropyl olefins. beilstein-journals.org A plausible mechanism involves the initial formation of a radical which adds to the cyclopropyl group, followed by ring-opening to form a terminal alkyl radical. This radical can then undergo intramolecular cyclization with another part of the molecule, such as an aromatic ring, ultimately leading to a new fused ring system after oxidation and deprotonation. beilstein-journals.org

While specific examples of these reactions on the this compound scaffold are not extensively documented, these methods represent a viable synthetic approach for its derivatization. Another strategy to alter the properties of the molecule involves replacing the cyclopropyl ring with other groups, such as a gem-dimethyl group, to prevent the formation of reactive metabolites observed in some cyclopropyl-containing compounds. hyphadiscovery.com

Derivatization at the Nitrogen Atom (N-alkylation/N-acylation)

The nitrogen atoms within the pyrimidinone ring are key sites for derivatization, allowing for the introduction of a wide variety of functional groups through N-alkylation and N-acylation. These modifications can significantly alter the compound's physicochemical properties and biological activity.

N-alkylation: N-alkylation of pyrimidinones can be achieved using various alkylating agents, such as alkyl halides or sulfonyl chlorides, often in the presence of a base. organic-chemistry.org The reaction can sometimes lead to a mixture of N1 and N3-alkylated products, as well as O-alkylated isomers, necessitating careful control of reaction conditions to achieve regioselectivity. The choice of solvent and base can influence the product distribution.

N-acylation: N-acylation is another common modification, typically performed using acylating agents like acid chlorides or anhydrides. nih.gov A variety of coupling reagents developed for peptide synthesis can also be employed to form the amide bond under mild conditions. nih.govarkat-usa.org These reagents include carbodiimides with additives like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) or N-hydroxysuccinimide (HOSu), as well as phosphonium (B103445) and uronium salts. arkat-usa.org The use of polymer-bound coupling reagents can facilitate purification in solid-phase synthesis. arkat-usa.org For example, a cost-effective N-acylation procedure involves activating carboxylic acids as their p-nitrophenyl esters, which then couple with the pyrimidinone's nitrogen atom in the presence of a coupling agent and a catalyst like HOSu, which has been shown to give the best yields. nih.gov

| Derivatization Type | Reagents | Key Features | Reference |

|---|---|---|---|

| N-alkylation | Alkyl halides, Sulfonyl chlorides | Base-mediated; potential for N1, N3, and O-alkylation isomers. | organic-chemistry.org |

| N-acylation | Acid chlorides, Anhydrides, Activated esters | Often uses coupling agents (e.g., DCC) and catalysts (e.g., HOSu, DMAP). | nih.gov |

| N-acylation (Solid-Phase) | Polymer-bound coupling reagents | Facilitates purification by simple filtration. | arkat-usa.org |

Introduction of Fused Rings Systems

Fusing an additional ring to the pyrimidinone core creates bicyclic systems like pyrimido[4,5-d]pyrimidines, which often exhibit distinct biological activities. researchgate.netrsc.org A common strategy to synthesize these structures involves using a substituted 6-aminopyrimidin-4-one (a 6-aminouracil (B15529) derivative) as the starting material. rsc.orgbohrium.com

One synthetic route involves a multi-step sequence starting from a 1,3-disubstituted 6-aminouracil. rsc.org The amino group at the C6 position is acylated, and subsequent chemical transformations lead to an intermediate that can be cyclized to form the second pyrimidine (B1678525) ring. For example, cyclization of an appropriately substituted amide can be achieved by reaction with hydrazine (B178648) hydrate (B1144303) in n-butanol to afford a pyrimido[4,5-d]pyrimidine-2,4,5-(1H,3H,6H)-trione. rsc.org

Another powerful approach is the one-pot, multi-component reaction. rsc.orgoiccpress.com For instance, a Biginelli-type reaction involving an aryl aldehyde, barbituric acid, and urea or thiourea (B124793) can yield tetrahydropyrimido[4,5-d]pyrimidine-diones in a single step. rsc.org These reactions can be catalyzed by agents such as ceric ammonium nitrate (B79036) (CAN) in refluxing water or novel DABCO-based ionic liquids, which offer advantages like short reaction times and high yields. rsc.orgoiccpress.com

| Synthetic Approach | Starting Materials | Key Reaction Step | Product Type | Reference |

|---|---|---|---|---|

| Stepwise Synthesis | 6-Amino-1,3-disubstituted uracil, Acyl chloride | Hydrazine-induced cyclization of an amide intermediate. | Pyrimido[4,5-d]pyrimidine-trione | rsc.org |

| Multicomponent Reaction (Biginelli-type) | Aryl aldehyde, Barbituric acid, Urea/Thiourea | One-pot condensation and cyclization. | Tetrahydropyrimido[4,5-d]pyrimidine-dione | rsc.org |

| One-pot Synthesis | Barbituric acid, Aromatic aldehydes, Amine | Catalyzed by a DABCO-based ionic liquid. | Pyrimido[4,5-d]pyrimidine derivative | oiccpress.com |

Reaction Mechanism Studies of this compound Synthesis

Understanding the reaction mechanism is crucial for optimizing the synthesis of complex molecules like this compound. The formation of the pyrimidinone ring typically proceeds through a series of well-defined steps, including condensation, addition, and cyclization reactions. nih.govjsynthchem.com While specific studies on the title compound are scarce, the mechanism can be inferred from studies of related multicomponent reactions, such as the Biginelli reaction. jsynthchem.comillinois.edu

Kinetic Studies of Reaction Pathways

Detailed kinetic analysis of pyrimidinone synthesis is not widely reported in the literature. However, theoretical studies on related multicomponent reactions provide insight into the reaction dynamics. For the aqueous-phase synthesis of pyrido[2,3-d]pyrimidines, a theoretical study investigated the free energy profiles of the key mechanistic steps. nih.gov Such an analysis allows for the identification of the rate-determining step by calculating the kinetic constants and their dependence on temperature. nih.gov

A microkinetic analysis, combining calculated kinetic constants with experimental reactant concentrations, can offer a more detailed description of the reaction's behavior over time. nih.gov For the Biginelli reaction, it is generally accepted that the rate-determining step can vary depending on the specific substrates and conditions, but it is often the initial condensation to form an N-acyliminium ion or the subsequent cyclization step. illinois.edu Experimental kinetic studies would be necessary to definitively determine the rate-limiting step and reaction order for the specific synthesis of this compound.

Mechanistic Investigations of Key Steps (e.g., Cyclization, Condensation, Aminolysis)

The synthesis of pyrimidinones often involves a multicomponent reaction where an aldehyde, a β-dicarbonyl compound, and a urea or amidine derivative are combined. jsynthchem.commdpi.com The currently accepted mechanism for the acid-catalyzed Biginelli reaction, which serves as a model, involves several key steps: jsynthchem.comillinois.edu

Condensation: The reaction is believed to initiate with the acid-catalyzed condensation between the aldehyde and urea (or amidine). This step forms an N-acyliminium ion intermediate. This intermediate is a key electrophile in the reaction cascade. jsynthchem.comillinois.edu

Nucleophilic Addition (Michael Addition): The enol form of the β-dicarbonyl compound (e.g., ethyl 2-cyclopropyl-3-oxobutanoate for the target compound) acts as a nucleophile and attacks the N-acyliminium ion. This carbon-carbon bond-forming step creates an open-chain intermediate. nih.gov

Cyclization and Dehydration: The final step is an intramolecular cyclization, where a nitrogen atom from the urea/amidine moiety attacks one of the carbonyl groups of the dicarbonyl component. nih.gov This is followed by a dehydration step, which leads to the formation of the stable, aromatic dihydropyrimidinone ring. jsynthchem.com

Optimization of Synthetic Yields and Purity

Optimizing the synthesis of this compound and its derivatives involves systematically varying reaction parameters to maximize product yield and purity while minimizing reaction time and environmental impact. researchgate.netmdpi.comsennosbiotech.com

Catalyst and Solvent Selection: The choice of catalyst is critical. While classical Biginelli reactions use strong mineral acids like HCl, these can lead to low yields. jsynthchem.comsennosbiotech.com A wide range of more efficient catalysts have been developed, including Lewis acids and solid acid catalysts. For example, using MgBr₂ as a catalyst has been shown to provide high yields with reduced reaction times and operational simplicity. mdpi.com The use of novel catalysts like alkali-treated H-ZSM-5 zeolites or DABCO-based ionic liquids can also significantly improve reaction efficiency. oiccpress.comresearchgate.net The solvent also plays a key role, with polar solvents often favoring higher yields. jsynthchem.com However, solvent-free conditions, particularly using techniques like ball milling, have emerged as a highly efficient and environmentally friendly "green" alternative, often providing excellent yields in a short time without the need for a catalyst. researchgate.netmdpi.com

Reaction Conditions: Temperature and reaction time are fundamental parameters to optimize. Studies on the Biginelli reaction have shown that systematically adjusting the temperature can significantly impact the yield. jsynthchem.com For example, one optimization study found that for an HCl-catalyzed reaction in water, a temperature of 90°C for 30 minutes provided the maximum yield. jsynthchem.com Microwave-assisted synthesis is another technique that can dramatically shorten reaction times and improve yields compared to conventional heating. organic-chemistry.org

Purification and Solid-Phase Synthesis: Achieving high purity often requires chromatographic purification. However, optimizing the reaction can sometimes yield a product that precipitates from the reaction mixture and can be isolated in pure form by simple filtration. mdpi.com Solid-phase synthesis offers a powerful alternative for creating libraries of derivatives. illinois.edu In this approach, one of the reactants is attached to a polymer resin. After the reaction is complete, the product can be cleaved from the resin, while excess reagents and byproducts are easily washed away, often eliminating the need for further purification. illinois.edu

| Parameter | Strategy | Example/Benefit | Reference |

|---|---|---|---|

| Catalysis | Use of efficient catalysts | MgBr₂, DABCO-based ionic liquids; leads to higher yields and shorter reaction times. | oiccpress.commdpi.com |

| Solvent | Solvent-free conditions | Ball milling; excellent yields (>98%), green chemistry approach. | mdpi.com |

| Energy Source | Microwave irradiation | Shorter reaction times compared to conventional heating. | organic-chemistry.org |

| Temperature | Systematic optimization | Finding the optimal temperature (e.g., 90°C) for maximum yield. | jsynthchem.com |

| Purification | Solid-phase synthesis | Simplifies purification, allowing for easy removal of byproducts. | illinois.edu |

Advanced Structural Elucidation and Spectroscopic Analysis of 6 Cyclopropyl 5 Methylpyrimidin 4 1h One

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

The ¹H and ¹³C NMR spectra of 6-cyclopropyl-5-methylpyrimidin-4(1H)-one are predicted to exhibit characteristic signals corresponding to the cyclopropyl (B3062369), methyl, and pyrimidinone ring moieties. The expected chemical shifts are influenced by the electronic effects of the substituents and the aromaticity of the pyrimidinone core.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the N-H proton, the pyrimidinone ring proton, the methyl protons, and the protons of the cyclopropyl group. The N-H proton is likely to appear as a broad singlet in the downfield region, typically between δ 10.0 and 12.0 ppm, due to hydrogen bonding and exchange phenomena. The methyl protons at position 5 would likely resonate as a sharp singlet around δ 2.0-2.5 ppm. The cyclopropyl protons will present a more complex pattern, with the methine proton appearing as a multiplet further downfield than the methylene (B1212753) protons, which will also be multiplets, typically in the δ 0.5-1.5 ppm range.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide insights into the carbon framework of the molecule. The carbonyl carbon (C4) is expected to have the most downfield chemical shift, likely in the range of δ 160-170 ppm. The olefinic carbons of the pyrimidinone ring (C2 and C6) would appear in the aromatic region, with C6 being more downfield due to the attachment of the cyclopropyl group. The carbon of the methyl group is predicted to be in the upfield region, around δ 10-20 ppm. The cyclopropyl carbons will also be in the upfield region, with the methine carbon being more downfield than the methylene carbons.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| N1-H | 10.0 - 12.0 | - | Broad Singlet |

| C2-H | 7.5 - 8.5 | 140 - 150 | Singlet |

| C4 | - | 160 - 170 | - |

| C5-CH₃ | 2.0 - 2.5 | 10 - 20 | Singlet |

| C6 | - | 150 - 160 | - |

| Cyclopropyl-CH | 1.5 - 2.0 | 15 - 25 | Multiplet |

| Cyclopropyl-CH₂ | 0.5 - 1.5 | 5 - 15 | Multiplet |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms in this compound, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. Key correlations would be expected between the cyclopropyl methine proton and the cyclopropyl methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the methyl group and the cyclopropyl group based on their attached protons.

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including IR and Raman techniques, provides valuable information about the functional groups present in a molecule. For this compound, the spectra would be dominated by vibrations of the pyrimidinone ring and the substituent groups.

IR Spectroscopy: The IR spectrum is predicted to show a strong absorption band for the C=O (carbonyl) stretching vibration, typically in the region of 1650-1700 cm⁻¹. The N-H stretching vibration would appear as a broad band in the range of 3200-3400 cm⁻¹, characteristic of a hydrogen-bonded amine. C-H stretching vibrations of the methyl and cyclopropyl groups would be observed around 2850-3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyrimidinone ring would likely appear in the 1500-1650 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric vibrations of the pyrimidinone ring are expected to be strong in the Raman spectrum. The C-H vibrations of the cyclopropyl and methyl groups would also be observable.

Interactive Data Table: Predicted Vibrational Frequencies

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Vibrational Mode |

| N-H | 3200 - 3400 (broad) | 3200 - 3400 | Stretching |

| C-H (sp³) | 2850 - 3000 | 2850 - 3000 | Stretching |

| C=O | 1650 - 1700 (strong) | 1650 - 1700 | Stretching |

| C=C / C=N | 1500 - 1650 | 1500 - 1650 | Ring Stretching |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. The molecular formula of this compound is C₈H₁₀N₂O, which corresponds to a molecular weight of 150.18 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 150. The fragmentation of pyrimidinone derivatives often involves the cleavage of the substituents and the breakdown of the heterocyclic ring. sapub.orgnih.gov Key fragmentation pathways for this molecule could include the loss of the cyclopropyl group, the methyl group, or carbon monoxide from the pyrimidinone ring. The stability of the pyrimidine (B1678525) ring might lead to it being a prominent fragment. sapub.org

Interactive Data Table: Predicted Mass Spectrometry Fragments

| m/z | Predicted Fragment | Possible Loss |

| 150 | [M]⁺ | - |

| 135 | [M - CH₃]⁺ | Loss of methyl radical |

| 122 | [M - CO]⁺ | Loss of carbon monoxide |

| 109 | [M - C₃H₅]⁺ | Loss of cyclopropyl radical |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not available, the structures of many related pyrimidinone derivatives have been reported, revealing common packing motifs and intermolecular interactions. acs.orgnih.govmdpi.comresearchgate.net

The crystal structure of this compound is expected to be dominated by strong intermolecular hydrogen bonds. acs.orgnih.govresearchgate.net The N-H group of one molecule would act as a hydrogen bond donor to the carbonyl oxygen atom of a neighboring molecule, leading to the formation of hydrogen-bonded chains or dimers. acs.orgnih.govresearchgate.net These robust N-H···O interactions are a characteristic feature of pyrimidinone crystal structures. acs.orgnih.govresearchgate.net

Polymorphism and Co-crystallization Studies

The solid-state properties of an active pharmaceutical ingredient (API) are critical as they influence its stability, solubility, and bioavailability. Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, is a key consideration in pharmaceutical development. Each polymorph is a distinct solid material with unique physicochemical properties.

A systematic polymorph screen for this compound would typically be conducted to identify all accessible crystalline forms. This involves crystallizing the compound under a wide range of conditions, such as different solvents, temperatures, and crystallization rates. The resulting solids would be analyzed using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to identify and characterize distinct polymorphic forms.

Co-crystallization is an advanced technique used to modify the physicochemical properties of a solid by incorporating a second, benign molecule (a "coformer") into the crystal lattice. This can lead to the formation of a new crystalline solid—a co-crystal—with improved properties. For this compound, which possesses hydrogen bond donor (N-H) and acceptor (C=O, N) sites, co-crystallization with pharmaceutically acceptable coformers is a rational strategy.

The selection of coformers is guided by principles of crystal engineering and supramolecular chemistry, focusing on molecules that can form robust hydrogen bonds with the pyrimidinone core. nih.gov A virtual screening using computational tools can help predict the likelihood of co-crystal formation with various coformers. xtalpi.com Experimental screening would then be performed using methods like liquid-assisted grinding, slurry crystallization, or solvent evaporation. nih.gov

| Coformer Class | Example Coformers | Rationale for Selection | Screening Method | Primary Characterization Technique |

|---|---|---|---|---|

| Carboxylic Acids | Benzoic acid, Succinic acid | Forms strong N-H···O hydrogen bonds with the pyrimidinone amide. | Liquid-Assisted Grinding, Slurry Crystallization | Powder X-ray Diffraction (PXRD) |

| Amides | Nicotinamide, Isonicotinamide | Potential for forming amide-amide or amide-pyrimidinone hydrogen bonds. | Solvent Evaporation | PXRD, Single-Crystal X-ray Diffraction (SCXRD) |

| Phenols | Resorcinol, Hydroquinone | Hydroxyl groups act as strong hydrogen bond donors. | Slurry Crystallization | PXRD, Differential Scanning Calorimetry (DSC) |

Chromatographic Purity and Characterization (HPLC, GC-MS)

Chromatographic techniques are essential for determining the purity of chemical compounds and elucidating their structure. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard methods for the analysis of pyrimidine derivatives.

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of non-volatile organic compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method would likely be developed. This method separates compounds based on their hydrophobicity. The purity analysis would involve injecting a solution of the compound onto the HPLC system and monitoring the eluent for peaks. The area of the main peak relative to the total area of all peaks provides a quantitative measure of purity.

| Parameter | Typical Condition |

|---|---|

| Column | C18 (Octadecylsilyl), 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Gradient elution with Acetonitrile and Water (containing 0.1% formic acid or trifluoroacetic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis Diode Array Detector (DAD) at a wavelength determined by the compound's UV spectrum |

| Column Temperature | 25-40 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. Its use for this compound would depend on the compound's thermal stability and volatility. Assuming the compound is sufficiently stable to be vaporized without decomposition, GC-MS could provide valuable information about its molecular weight and fragmentation pattern, aiding in structural confirmation.

In the mass spectrometer, the molecule would be ionized (typically by electron impact), causing it to fragment in a predictable manner. The resulting mass spectrum is a fingerprint of the molecule. For this compound (Molecular Weight: 164.19 g/mol ), the molecular ion peak [M]+• would be expected at m/z 164. Key fragmentation pathways could include the loss of the cyclopropyl group, cleavage of the pyrimidine ring, and other characteristic fragmentations.

| m/z (mass-to-charge ratio) | Possible Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 164 | [C₉H₁₂N₂O]⁺• | Molecular Ion |

| 149 | [M - CH₃]⁺ | Loss of methyl radical |

| 136 | [M - C₂H₄]⁺ | Loss of ethene from cyclopropyl ring rearrangement |

| 123 | [M - C₃H₅]⁺ | Loss of cyclopropyl radical |

| 95 | [M - C₃H₅ - CO]⁺ | Loss of cyclopropyl followed by loss of carbon monoxide |

Computational and Theoretical Chemistry Studies on 6 Cyclopropyl 5 Methylpyrimidin 4 1h One

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

No specific studies utilizing quantum chemical calculations to analyze 6-Cyclopropyl-5-methylpyrimidin-4(1H)-one were identified. Consequently, data regarding its optimized geometry, conformational analysis, electronic properties, and spectroscopic predictions are not available.

Geometry Optimization and Conformational Analysis

There are no published findings on the optimized molecular structure, bond lengths, bond angles, or conformational preferences of this compound.

Frontier Molecular Orbital (HOMO/LUMO) Analysis and Global Reactivity Descriptors

Information regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), their energy gap, and derived global reactivity descriptors (such as electronegativity, chemical hardness, and global softness) for this compound is not present in the available literature.

Electrostatic Potential Surface (MEP) Mapping

No studies were found that have calculated and mapped the molecular electrostatic potential surface of this compound to identify its electrophilic and nucleophilic sites.

Nonlinear Optical (NLO) Properties and Molecular Polarizability

There is no available research on the nonlinear optical properties, including polarizability and hyperpolarizability, of this compound.

Prediction of Spectroscopic Data (NMR, UV-Vis, IR) and Comparison with Experimental Results

Computational predictions of the NMR chemical shifts, UV-Vis absorption maxima, or IR vibrational frequencies for this compound, and their comparison with experimental data, have not been reported in the scientific literature.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

No molecular dynamics simulation studies have been published that investigate the conformational flexibility, dynamic behavior, or interactions with solvents for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Currently, there are no published Quantitative Structure-Activity Relationship (QSAR) models specifically developed for this compound using in vitro data. QSAR studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

In a typical QSAR study for a series of pyrimidine (B1678525) analogs, the following steps would be undertaken:

Data Collection: A dataset of structurally related pyrimidine compounds with their corresponding experimentally determined biological activities (e.g., IC50 values from in vitro assays) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors for each compound would be calculated. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, would be used to build a predictive model that correlates the descriptors with the biological activity.

Model Validation: The predictive power and robustness of the developed QSAR model would be rigorously validated using both internal and external validation techniques.

While the principles of QSAR are well-established, their application to this compound has not been reported in the available scientific literature.

Molecular Docking and Ligand-Protein Interaction Studies

Detailed molecular docking and ligand-protein interaction studies for this compound are not described in the current body of scientific research. Such in silico studies are instrumental in generating hypotheses about the potential biological targets of a compound and understanding its mechanism of action at a molecular level.

Binding Mode Prediction and Energetic Analysis with Model Receptor Sites

Without a specified biological target, any discussion of binding mode prediction and energetic analysis remains purely hypothetical. In a typical molecular docking study, the three-dimensional structure of a target protein is used as a receptor. The compound of interest, in this case, this compound, would be computationally "docked" into the active site of the receptor.

The process involves:

Preparation of the Receptor and Ligand: Preparing the 3D structures of the protein target and the small molecule for the docking simulation.

Docking Simulation: Using a scoring function to predict the most likely binding poses of the ligand within the receptor's binding pocket.

Energetic Analysis: Calculating the binding energy for the predicted poses to estimate the binding affinity. Lower binding energies typically indicate a more stable protein-ligand complex.

As no such studies have been published for this compound, data tables for binding energies and predicted poses are not available.

Identification of Key Residues for Intermolecular Interactions

The identification of key amino acid residues involved in intermolecular interactions is a direct outcome of molecular docking simulations. These interactions are crucial for the stability of the ligand-protein complex and for the biological activity of the compound. Common types of interactions include:

Hydrogen bonds

Hydrophobic interactions

Van der Waals forces

Pi-pi stacking interactions

A detailed analysis of the docked pose would reveal which specific residues in the active site of a target protein are forming these critical interactions with this compound. However, in the absence of any published molecular docking studies for this compound, a list of key interacting residues cannot be provided.

Chemical Reactivity and Transformation Studies of 6 Cyclopropyl 5 Methylpyrimidin 4 1h One

Electrophilic and Nucleophilic Substitution Reactions

The pyrimidine (B1678525) ring's electron-deficient nature, a consequence of the two electronegative nitrogen atoms, generally disfavors electrophilic aromatic substitution. However, the C5 position is comparatively more electron-rich and can undergo substitution, particularly when the ring is substituted with electron-donating groups. For 6-Cyclopropyl-5-methylpyrimidin-4(1H)-one, the methyl group at C5 would sterically hinder direct substitution at this position. However, if the methyl group were absent, this would be the most probable site for electrophilic attack. In a related compound, N-Cyclopropyl-5-iodo-6-methylpyrimidin-4-amine, electrophilic iodination occurs at the C5 position, demonstrating the feasibility of such reactions on this heterocyclic core. smolecule.com

Nucleophilic substitution reactions on the pyrimidinone ring are more common, especially at positions activated by the ring nitrogens (C2, C4, and C6). For the title compound, the carbonyl group at C4 can be a site for nucleophilic attack. Furthermore, should the hydroxyl group of the enol tautomer be converted into a good leaving group (e.g., a halide or tosylate), this position would be highly susceptible to nucleophilic displacement. Studies on similar pyrimidinone systems have shown that aminolysis can occur, where a nucleophilic amine displaces a leaving group on the ring.

| Reaction Type | Reagent/Conditions | Expected Product | Comments |

| Halogenation (Electrophilic) | NBS or NCS in a suitable solvent | 5-halo-6-cyclopropyl-5-methylpyrimidin-4(1H)-one | Substitution at C5 is electronically favored but may be sterically hindered. |

| Nitration (Electrophilic) | HNO₃/H₂SO₄ | 5-nitro-6-cyclopropyl-5-methylpyrimidin-4(1H)-one | Harsh conditions are typically required for nitration of pyrimidines. |

| Nucleophilic Displacement | 1. POCl₃ 2. Nu⁻ (e.g., RNH₂) | 4-substituted-amino-6-cyclopropyl-5-methylpyrimidine | Conversion of the C4-keto group to a chloro leaving group enables substitution. |

Oxidation and Reduction Chemistry

The pyrimidinone core and its substituents can undergo various oxidation and reduction reactions. The pyrimidinone ring itself is relatively stable to oxidation, but the methyl group at C5 could be oxidized to a carboxylic acid under strong oxidizing conditions. The cyclopropyl (B3062369) group can also be susceptible to oxidative cleavage, particularly in biological systems or in the presence of certain metal catalysts.

Reduction of the pyrimidinone ring can lead to dihydropyrimidinone or tetrahydropyrimidinone derivatives, depending on the reducing agent and reaction conditions. Catalytic hydrogenation (e.g., using H₂/Pd-C) would be a typical method to achieve this. The carbonyl group at C4 could also be selectively reduced to a hydroxyl group using hydride reagents like sodium borohydride, although the reactivity would be influenced by the aromaticity of the ring system.

| Transformation | Reagent/Conditions | Expected Product | Notes |

| Side-Chain Oxidation | KMnO₄, heat | 6-cyclopropyl-4-oxo-1,4-dihydropyrimidine-5-carboxylic acid | The methyl group is oxidized to a carboxylic acid. |

| Ring Reduction | H₂, Pd/C | 6-cyclopropyl-5-methyl-dihydropyrimidin-4(1H)-one | Reduction of the pyrimidine double bond. |

| Carbonyl Reduction | NaBH₄ | 6-cyclopropyl-5-methyl-pyrimidin-4-ol | Reduction of the ketone to an alcohol. |

Ring-Opening and Ring-Closing Reactions of the Pyrimidinone Core

Pyrimidinone rings can undergo ring-opening reactions under specific conditions, often initiated by nucleophilic attack. For instance, strong basic conditions can lead to hydrolytic cleavage of the amide bonds within the ring. Such reactions are often reversible or can lead to rearrangement products.

A notable reaction in pyrimidine chemistry is the Dimroth rearrangement, where the ring opens and re-closes with the incorporation of an exocyclic nitrogen atom into the ring. Another important mechanistic pathway is the ANRORC (Addition of Nucleophile, Ring-Opening, and Ring-Closing) mechanism, which has been observed in the isomerization of related pyrimidine systems. nih.gov These transformations often require specific substitution patterns not present in the title compound but highlight the potential for dynamic covalent chemistry of the pyrimidinone core.

Reactions Involving the Cyclopropyl Group (e.g., ring expansion, opening)

The cyclopropyl group is a three-membered ring with significant ring strain, which imparts unique chemical reactivity. wikipedia.org It can behave similarly to a double bond in some reactions, undergoing ring-opening with electrophiles such as acids or halogens. This reactivity is due to the high p-character of the C-C bonds of the cyclopropane (B1198618) ring. wikipedia.org

Acid-catalyzed ring-opening, for example, would likely proceed via protonation of the cyclopropyl ring followed by nucleophilic attack, leading to a propenyl or isopropenyl derivative. In the context of drug metabolism, cytochrome P450 enzymes are known to oxidize cyclopropyl groups, which can lead to ring-opened metabolites. Research on N-cyclopropylamides has shown that ring-opening rearrangements can occur in the presence of Lewis acids. researchgate.net

| Reaction Type | Reagent/Conditions | Expected Product | Mechanism |

| Acid-Catalyzed Ring Opening | H⁺, Nu⁻ | 6-(1-propenyl)-5-methylpyrimidin-4(1H)-one or 6-(2-propenyl)-5-methylpyrimidin-4(1H)-one | Protonation of the cyclopropyl ring followed by nucleophilic attack. |

| Halogenation with Ring Opening | X₂ (e.g., Br₂) | 6-(1,3-dihalopropyl)-5-methylpyrimidin-4(1H)-one | Electrophilic attack by halogen leads to ring cleavage. |

| Catalytic Hydrogenolysis | H₂, PtO₂ | 6-propyl-5-methylpyrimidin-4(1H)-one | Cleavage of the cyclopropane ring C-C bonds. |

Photochemical Transformations

The pyrimidinone core, containing a conjugated system, is expected to be photochemically active. Upon absorption of UV light, it could undergo a variety of transformations. One possibility is the [2+2] photocycloaddition reaction between the C5-C6 double bond of the pyrimidinone and an alkene, which is a common reaction for enone systems. Another potential photochemical reaction is the Paternò–Büchi reaction, an intramolecular [2+2] photocycloaddition between the carbonyl group and an alkene, though this would require a suitable tethered alkene. While no specific photochemical studies on this compound have been reported, the general reactivity of similar chromophores suggests this as a fruitful area for investigation.

Catalytic Transformations

Modern organic synthesis heavily relies on catalytic transformations, and this compound could be a substrate for various such reactions. For instance, if a halogen atom were introduced at the C5 position, it could participate in a range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. These reactions would allow for the introduction of a wide variety of substituents at this position, greatly expanding the chemical space accessible from this scaffold. The nitrogen atoms in the pyrimidinone ring could also act as ligands for transition metals, potentially influencing or participating in catalytic cycles.

| Coupling Reaction (on 5-halo derivative) | Catalyst/Reagents | Expected Product |

| Suzuki Coupling | Pd(PPh₃)₄, boronic acid, base | 5-aryl/vinyl-6-cyclopropyl-5-methylpyrimidin-4(1H)-one |

| Heck Coupling | Pd(OAc)₂, PPh₃, base, alkene | 5-alkenyl-6-cyclopropyl-5-methylpyrimidin-4(1H)-one |

| Sonogashira Coupling | Pd(PPh₃)₄, CuI, alkyne, base | 5-alkynyl-6-cyclopropyl-5-methylpyrimidin-4(1H)-one |

Investigation of Molecular Interactions and Biochemical Studies in Vitro and Molecular Level

Enzyme Inhibition Studies (In Vitro)

Detailed studies to determine the inhibitory effects of 6-Cyclopropyl-5-methylpyrimidin-4(1H)-one against specific enzymes have not been reported.

Determination of IC50/Ki Values against Specific Enzymes

There is no available data reporting the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) of this compound for any enzyme. Such data is fundamental in assessing the potency of a compound as an enzyme inhibitor.

Mechanism of Enzyme Inhibition

Without experimental data, the mechanism by which this compound might inhibit an enzyme (e.g., competitive, non-competitive, uncompetitive, or mixed inhibition) cannot be determined.

Receptor Binding Assays (In Vitro)

Information regarding the interaction of this compound with specific receptors is not present in the reviewed literature.

Affinity Determination for Specific Receptors

No studies have been published that measure the binding affinity (e.g., Kd, Ki) of this compound for any receptor.

Modulation of Receptor Activity

Consequently, there is no information on whether this compound acts as an agonist, antagonist, or allosteric modulator at any receptor.

Cell-Based Assays (In Vitro, focusing on molecular pathways)

While cell-based assays are crucial for understanding a compound's effect in a more complex biological system, no such studies focusing on the molecular pathways affected by this compound have been documented. Research into how this compound might influence signaling cascades, gene expression, or other molecular events within a cell is currently lacking.

Structure-Activity Relationships (SAR) at the Molecular Level

As there is no baseline data on the molecular interactions of this compound, no structure-activity relationship (SAR) studies correlating its structural modifications with changes in molecular interaction profiles are available.

The elucidation of pharmacophore features requires biological activity data, which is currently absent for this compound. Consequently, no pharmacophore models have been developed or reported for this specific compound.

While the chemical structure of this compound can be defined, there is a complete absence of published research on its biological or biochemical properties. All inquiries into its effects on signaling pathways, interactions with cellular targets, and structure-activity relationships have yielded no results. The compound may be a novel chemical entity that has not yet been synthesized or characterized biologically, or it may exist as a synthetic intermediate not subjected to biological screening. Without primary research data, a scientifically accurate article on its molecular interactions and SAR cannot be generated.

Potential Academic Applications and Broader Chemical Significance

Role as a Synthon in Complex Molecule Synthesis

The structure of 6-Cyclopropyl-5-methylpyrimidin-4(1H)-one makes it a valuable building block, or synthon, for the synthesis of more complex molecules. The pyrimidinone ring itself is a common scaffold in a variety of biologically active compounds. The presence of the cyclopropyl (B3062369) and methyl groups offers specific steric and electronic properties that can be exploited in organic synthesis.

The cyclopropyl group, in particular, is a bioisostere for phenyl rings and other larger groups, often leading to improved metabolic stability and binding affinity in drug candidates. The strained three-membered ring can also participate in unique chemical transformations, acting as a reactive handle for further functionalization. The methyl group can influence the reactivity of the pyrimidinone ring and provide a point of attachment for other molecular fragments.

The potential of this compound as a synthon is highlighted by the various reactions that pyrimidinone scaffolds can undergo. These include N-alkylation, N-arylation, and various cross-coupling reactions at different positions on the ring. For instance, the nitrogen atoms in the pyrimidinone ring can be functionalized to introduce a wide range of substituents, leading to diverse molecular architectures.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Potential Reagents | Product Type |

|---|---|---|

| N-Alkylation | Alkyl halides, Mitsunobu reaction | N-substituted pyrimidinones (B12756618) |

| N-Arylation | Aryl boronic acids, Chan-Lam coupling | N-aryl pyrimidinones |

| Halogenation | N-halosuccinimides | Halogenated pyrimidinones |

Use as Chemical Probes for Biological System Interrogation

Chemical probes are small molecules used to study and manipulate biological systems. The structural motifs present in this compound suggest its potential as a scaffold for the development of such probes. The pyrimidinone core is found in many compounds that interact with biological targets, including enzymes and receptors.

By modifying the structure of this compound, for example, by introducing reporter groups such as fluorophores or affinity tags, it could be converted into a chemical probe. Such a probe could be used to identify and characterize new biological targets, to study the mechanism of action of drugs, or to visualize biological processes in living cells.

The cyclopropyl group can play a crucial role in the design of chemical probes. Its conformational rigidity can help to lock the molecule in a specific bioactive conformation, leading to higher selectivity for its biological target. Furthermore, the metabolic stability conferred by the cyclopropyl group can be advantageous for in vivo studies.

Contribution to Understanding Heterocyclic Chemistry and Reactivity

The study of the synthesis and reactivity of this compound can contribute to a deeper understanding of heterocyclic chemistry. The interplay between the electron-withdrawing and electron-donating groups on the pyrimidinone ring, as well as the influence of the cyclopropyl substituent, can provide valuable insights into the fundamental principles of chemical reactivity.

For example, investigating the tautomerism of this compound can provide information about the relative stability of different isomeric forms. Studying its behavior in various chemical reactions, such as electrophilic and nucleophilic substitutions, can help to elucidate the electronic properties of the pyrimidinone ring system.

Furthermore, the synthesis of this compound itself can be a subject of academic interest. Developing novel and efficient synthetic routes to this compound and its derivatives can lead to the discovery of new synthetic methodologies with broader applications in organic chemistry.

Exploration of Novel Reaction Pathways and Catalytic Systems

The unique structural features of this compound make it an interesting substrate for the exploration of novel reaction pathways and catalytic systems. The strained cyclopropyl ring can be opened under certain conditions, leading to the formation of new ring systems or functionalized linear molecules. This reactivity can be harnessed to develop new synthetic transformations.

Moreover, the pyrimidinone scaffold can act as a ligand for transition metal catalysts. By coordinating to a metal center, it can influence the catalyst's activity and selectivity in a variety of chemical reactions. The development of new catalytic systems based on pyrimidinone ligands could have a significant impact on the field of catalysis.

The study of the reactivity of this compound in the presence of different catalysts could lead to the discovery of new and unexpected chemical transformations. This could open up new avenues for the synthesis of complex molecules and contribute to the advancement of organic chemistry.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

Conclusion and Future Research Directions

Summary of Key Research Findings for 6-Cyclopropyl-5-methylpyrimidin-4(1H)-one

Direct research focused exclusively on this compound is not extensively documented in publicly available literature. However, by examining studies on analogous pyrimidinone structures, several key themes and potential areas of interest emerge. Pyrimidine (B1678525) derivatives are widely recognized for their diverse pharmacological activities, including roles as anticancer, antimicrobial, and anti-inflammatory agents. mdpi.comnih.gov The inclusion of a cyclopropyl (B3062369) group often enhances binding specificity to biological targets due to its rigid structure. smolecule.com For instance, related cyclopropyl-containing quinolones have been evaluated for their ability to inhibit DNA gyrase in bacteria. researchgate.net

Research on similar pyrimidinone scaffolds has highlighted their potential as inhibitors of various enzymes, such as kinases, which are crucial in cancer cell signaling pathways. mdpi.comnih.gov The general consensus is that the pyrimidinone core acts as a versatile scaffold that can be functionalized to target a wide array of biological systems. Therefore, it is reasonable to hypothesize that this compound could serve as a valuable building block in the development of new therapeutic agents.

Unexplored Synthetic Avenues and Methodological Challenges

While general synthetic routes for pyrimidinones (B12756618) are well-established, specific optimization for this compound presents opportunities for methodological innovation.

De Novo Synthesis: A primary route involves the cyclization of a 1,3-dicarbonyl equivalent with an appropriate amidine. nih.gov A key challenge lies in the synthesis of the cyclopropyl- and methyl-substituted precursor, 2-methyl-3-oxopentanenitrile, and its subsequent condensation with formamidine (B1211174) or a related reagent. Optimizing reaction conditions to maximize yield and minimize side products would be a crucial area of investigation.

Deconstruction-Reconstruction Strategy: A novel approach involves the conversion of a pre-existing pyrimidine into an N-arylpyrimidinium salt, followed by cleavage to an iminoenamine building block. nih.gov This intermediate can then be recyclized with various reagents. Applying this "molecular editing" technique could allow for the diversification of the pyrimidine core, starting from a simpler, more accessible pyrimidine. nih.gov

Palladium-Catalyzed Cross-Coupling: For analogues of the title compound, palladium-catalyzed reactions, such as the Suzuki coupling, offer a powerful tool for introducing aryl or other complex substituents at various positions on the pyrimidine ring. nih.govresearchgate.net A significant challenge is the potential for catalyst poisoning by the nitrogen atoms of the pyrimidine ring and the need to develop robust catalytic systems that are tolerant of this scaffold.

A summary of potential synthetic strategies is presented below.

| Synthetic Strategy | Description | Potential Challenges |

| Classical Cyclization | Condensation of a β-dicarbonyl compound (or equivalent) with an amidine. researchgate.net | Synthesis of the specific substituted precursor; regioselectivity; reaction yield. |

| Deconstruction-Reconstruction | Conversion of a pyrimidine to a reactive intermediate for subsequent recyclization. nih.gov | Scope of the reaction for this specific substitution pattern; efficiency of the cleavage and reconstruction steps. |

| Cross-Coupling Reactions | Post-modification of a halogenated pyrimidinone scaffold to introduce new functional groups. nih.gov | Catalyst compatibility with the heterocyclic core; site-selectivity of the coupling reaction. |

| Green Chemistry Approaches | Utilizing eco-friendly solvents (like water) and catalysts (like β-cyclodextrin) for synthesis. rsc.org | Catalyst efficiency and recyclability; product isolation from aqueous media. |

Emerging Computational Approaches for Pyrimidinone Systems

Computational chemistry provides powerful tools to predict the properties and potential biological activity of pyrimidinone systems, guiding synthetic efforts and biological screening. nih.gov

3D-QSAR and Pharmacophore Mapping: Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies can be employed to build models that correlate the structural features of a series of pyrimidinone analogues with their biological activity. nih.govmdpi.com Pharmacophore mapping helps identify the essential spatial arrangement of functional groups required for binding to a specific biological target. mdpi.com These models can be used to virtually screen libraries of compounds and prioritize the synthesis of the most promising candidates based on the this compound scaffold.

Molecular Docking: Molecular docking simulations can predict the binding mode and affinity of this compound and its derivatives within the active site of a target protein, such as a kinase or protease. mdpi.comnih.gov This provides insights into key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that are crucial for inhibitory activity. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the ligand-protein complex over time, providing a more accurate assessment of binding stability and conformational changes that may occur upon ligand binding. mdpi.com This can help validate the results from molecular docking and provide a deeper understanding of the binding mechanism.

Metabolite Prediction: Computational tools can also be used to predict the metabolic fate of new chemical entities. wustl.edu By identifying potential sites of metabolism by cytochrome P450 enzymes, chemists can proactively modify the structure to block metabolic pathways that lead to inactive or reactive metabolites. wustl.edu

| Computational Method | Application to Pyrimidinone Systems | Key Insights |

| 3D-QSAR | Correlating structural features with biological activity. mdpi.com | Guides the design of analogues with improved potency. |

| Pharmacophore Mapping | Identifying essential features for receptor binding. mdpi.com | Helps in virtual screening and scaffold hopping. |

| Molecular Docking | Predicting binding modes and affinities in protein active sites. nih.gov | Elucidates key protein-ligand interactions. |

| MD Simulations | Assessing the stability and dynamics of ligand-protein complexes. mdpi.com | Validates docking poses and provides energetic details of binding. |

| Bioactivation Modeling | Predicting the formation of reactive metabolites. wustl.edu | Guides structural modifications to improve the safety profile. |

Opportunities for Further Molecular Interaction Studies (In Vitro)

Given the broad biological activities reported for the pyrimidine scaffold, a systematic in vitro screening of this compound is a logical next step.

Antiproliferative Assays: The compound and its future derivatives should be evaluated for their cytotoxic effects against a panel of human cancer cell lines, such as those for breast (MCF-7), colon (HT-29), and prostate (PC3) cancer. mdpi.commdpi.comacs.org The MTT assay is a standard method for assessing cell viability and determining IC₅₀ values. acs.org

Enzyme Inhibition Assays: Based on the activities of related compounds, screening against a panel of protein kinases would be highly relevant. nih.gov Additionally, enzymes like dihydrofolate reductase, which are targets for some pyrimidine-based drugs, could be investigated. smolecule.com

Antimicrobial Screening: The compound could be tested for its activity against various strains of bacteria and fungi. mdpi.comresearchgate.net Determining the minimum inhibitory concentration (MIC) would quantify its potential as an antimicrobial agent.

Target Deconvolution: Should any of the above screening assays yield positive results, further studies would be needed to identify the specific molecular target. Techniques such as thermal shift assays, affinity chromatography, and chemoproteomics can be employed to pinpoint the protein(s) with which the compound interacts.

Potential for Design of Novel Chemical Entities Based on the this compound Scaffold

The this compound core is an attractive starting point for the development of new chemical entities (NCEs). nih.govresearchgate.net The scaffold presents several positions that can be readily modified to optimize potency, selectivity, and pharmacokinetic properties.

Position 2 Substitution: The C2 position of the pyrimidine ring is a common site for modification. Introducing various small alkyl, aryl, or heteroaryl groups at this position could significantly impact biological activity by probing different pockets of a target's active site. nih.gov

N1 and N3 Functionalization: The nitrogen atoms of the pyrimidine ring can be alkylated or acylated to introduce new functional groups. This can alter the compound's solubility, cell permeability, and hydrogen bonding capabilities.

Scaffold Hybridization: A promising strategy in drug design is the hybridization of two or more pharmacophores. nih.gov The this compound scaffold could be linked to other heterocyclic systems, such as quinolones or pyrazoles, to create hybrid molecules with potentially novel or dual modes of action. nih.govnih.gov For example, pyrimidine-quinolone hybrids have been investigated as inhibitors of human lactate (B86563) dehydrogenase A (hLDHA). researchgate.net

The combination of the rigid cyclopropyl group and the versatile pyrimidinone core provides a solid foundation for structure-activity relationship (SAR) studies, paving the way for the rational design of next-generation therapeutic agents. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.